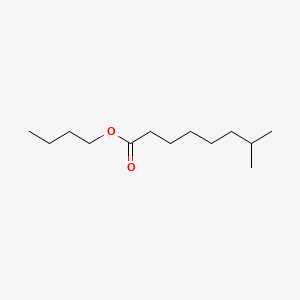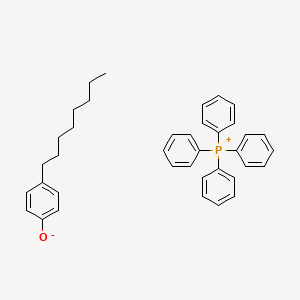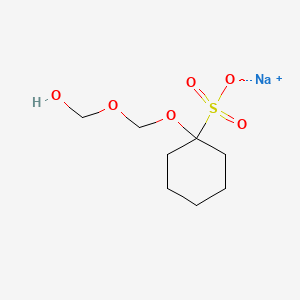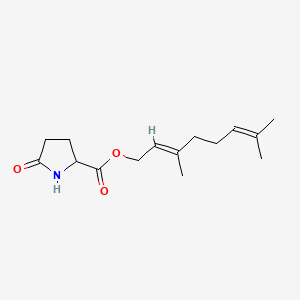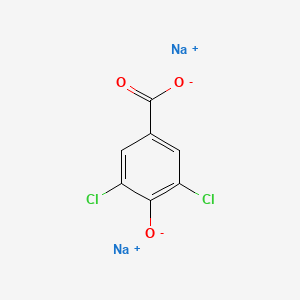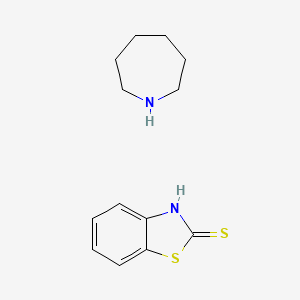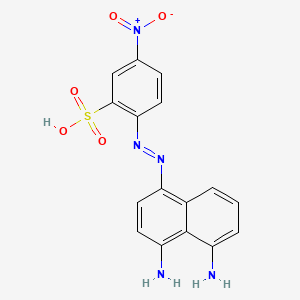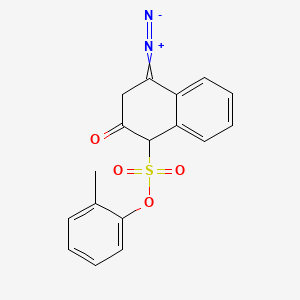
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate: is a complex organic compound known for its unique chemical structure and reactivity. It is primarily used in various scientific research applications due to its diazo group, which makes it highly reactive and useful in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 3,4-dihydro-2-oxonaphthalene-1-sulphonic acid. The reaction conditions often require a controlled acidic environment and low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes with stringent control over temperature and pH to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or alcohols can replace the diazo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is used as a precursor for the synthesis of various aromatic compounds. Its diazo group is particularly useful in creating complex molecular structures through diazo coupling reactions.
Biology: The compound is used in biological research for labeling and tracking purposes due to its ability to form stable bonds with biomolecules. It is also used in the study of enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of dyes and pigments. Its reactivity makes it suitable for creating vibrant and stable colors in various materials.
Mécanisme D'action
The mechanism of action of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates through the diazo group. These intermediates can interact with various molecular targets, leading to the formation of stable products. The pathways involved often include nucleophilic attack, electrophilic substitution, and radical formation.
Comparaison Avec Des Composés Similaires
- p-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- m-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- Phenyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
Comparison: Compared to its analogs, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate exhibits unique reactivity due to the position of the tolyl group. This positional difference can influence the compound’s stability, reactivity, and the types of reactions it undergoes. Its unique structure makes it particularly useful in specific synthetic applications where other analogs may not be as effective.
Propriétés
Numéro CAS |
83846-93-9 |
|---|---|
Formule moléculaire |
C17H14N2O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(2-methylphenyl) 4-diazo-2-oxo-1H-naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14N2O4S/c1-11-6-2-5-9-16(11)23-24(21,22)17-13-8-4-3-7-12(13)14(19-18)10-15(17)20/h2-9,17H,10H2,1H3 |
Clé InChI |
ZHPMRCHJFYQJRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OS(=O)(=O)C2C(=O)CC(=[N+]=[N-])C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



